molecular formula C30H33ClFNO13 B1179897 Galarubicin CAS No. 140637-86-1

Galarubicin

Cat. No.: B1179897
CAS No.: 140637-86-1
M. Wt: 670.0 g/mol
InChI Key: FBSHTVGITJROKG-JOVVHMGUSA-N
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Chemical Reactions Analysis

Galarubicin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include bromine, sodium hydroxide, and N-Boc-beta-alanine sodium salt . The major products formed from these reactions are derivatives of this compound with modified chemical structures .

Scientific Research Applications

Galarubicin has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Galarubicin is compared with other anthracycline derivatives, such as doxorubicin and daunorubicin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of fluorine, which enhances its anticancer activity . Other similar compounds include:

    Doxorubicin: Another anthracycline derivative used in cancer treatment.

    Daunorubicin: Similar to doxorubicin, used for treating leukemia.

    Epirubicin: A derivative of doxorubicin with similar anticancer properties.

This compound’s uniqueness lies in its enhanced potency and ability to induce apoptosis with greater efficacy compared to other anthracyclines .

Properties

CAS No.

140637-86-1

Molecular Formula

C30H33ClFNO13

Molecular Weight

670.0 g/mol

IUPAC Name

[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C30H32FNO13.ClH/c1-10(32)28(40)43-9-16(33)30(41)7-13-18(15(8-30)45-29-21(31)27(39)22(34)11(2)44-29)26(38)20-19(24(13)36)23(35)12-5-4-6-14(42-3)17(12)25(20)37;/h4-6,10-11,15,21-22,27,29,34,36,38-39,41H,7-9,32H2,1-3H3;1H/t10-,11-,15-,21+,22+,27-,29-,30-;/m0./s1

InChI Key

FBSHTVGITJROKG-JOVVHMGUSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)[C@H](C)N)O)F)O)O.Cl

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C(C)N)O)F)O)O.Cl

Origin of Product

United States

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